
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic effects on neurodegenerative diseases.
作用机制
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that it targets multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to activate the transcription factor PGC-1α, which plays a key role in mitochondrial biogenesis and energy metabolism. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to inhibit the production of Aβ and reduce neuroinflammation.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can increase mitochondrial respiration and ATP production, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce Aβ and tau pathology, and enhance synaptic plasticity.
实验室实验的优点和局限性
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments. It is stable under various conditions, has low toxicity, and is effective at low concentrations. However, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.
未来方向
There are several future directions for N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide research. One area of focus is the development of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide and its potential interactions with other compounds.
Conclusion
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a synthetic compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. Its mechanism of action is not fully understood, but it appears to target multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide as a therapeutic agent and to develop more effective analogs.
合成方法
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide was first synthesized by Schubert et al. in 2012 using a multi-step process involving the condensation of 2-cyclopenten-1-one with 3-bromopyridine, followed by reduction and N-methylation reactions. The final compound was obtained with a yield of 5.8% and was found to be stable under various conditions.
科学研究应用
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In vitro and in vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce amyloid beta (Aβ) and tau pathology, and enhance synaptic plasticity. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects against oxidative stress and inflammation.
属性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(10-11-5-4-8-14-9-11)13(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFVXZZFGTRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

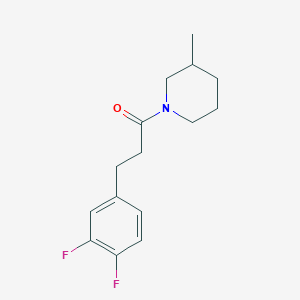
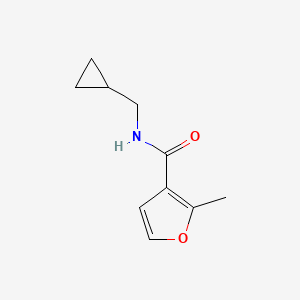
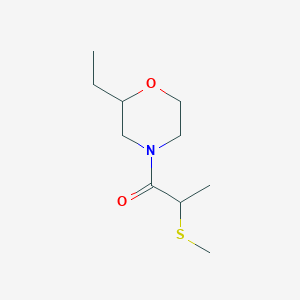
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
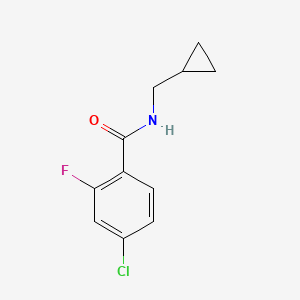
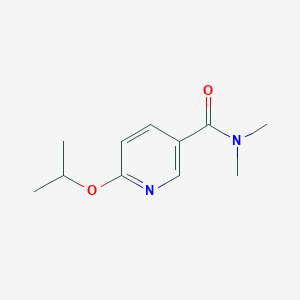
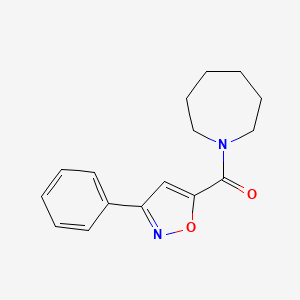
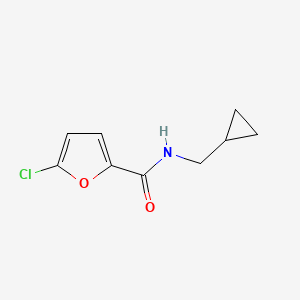

![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)


